molecular formula C6H12N2O B1403786 1-(3-Oxetanyl)-3-azetidinamine CAS No. 1368005-98-4

1-(3-Oxetanyl)-3-azetidinamine

Cat. No.: B1403786
CAS No.: 1368005-98-4
M. Wt: 128.17 g/mol
InChI Key: RTLWLFDGXCPUIN-UHFFFAOYSA-N
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Description

1-(3-Oxetanyl)-3-azetidinamine is a heterocyclic organic compound featuring both an oxetane and an azetidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the azetidine ring is a four-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Oxetanyl)-3-azetidinamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the oxetane ring can be formed through the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures . The azetidine ring can be introduced through intramolecular cyclization reactions involving nitrogen-containing precursors .

Industrial Production Methods: Industrial production of this compound typically involves continuous flow microreactors, which offer advantages such as mild reaction conditions, high efficiency, and good selectivity . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Oxetanyl)-3-azetidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxetane and azetidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include various substituted oxetane and azetidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-(3-Oxetanyl)-3-azetidinamine involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The azetidine ring’s nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity .

Biological Activity

1-(3-Oxetanyl)-3-azetidinamine is a heterocyclic organic compound characterized by the presence of both an oxetane and an azetidine ring. The oxetane ring consists of four members with one oxygen atom, while the azetidine ring contains one nitrogen atom. This unique structural combination imparts distinct physicochemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets due to the reactivity of its oxetane and azetidine rings. The strained structure of the oxetane ring enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. The nitrogen atom in the azetidine ring can form hydrogen bonds, which may facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, oxetane-containing metabolites have been documented to possess antibacterial, antifungal, and antiviral activities. A study highlighted that oxetanes derived from natural sources showed potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Oxetane Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA8 µg/mL
Oxetane AE. coli16 µg/mL
Oxetane BCandida albicans32 µg/mL

Cytotoxicity Studies

The cytotoxic effects of this compound and its derivatives have been evaluated in various cell lines. In vitro studies demonstrated that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. For example, a derivative of this compound showed a significant increase in cell viability in L929 normal cells, suggesting a favorable safety profile .

Table 2: Cytotoxicity Results on L929 Cells

CompoundConcentration (µM)Cell Viability (%) after 48h
This compound10092
Derivative A50104
Derivative B20068

Lipophilicity and Bioavailability

Lipophilicity is a crucial parameter influencing the biological activity and bioavailability of compounds. The log P values for this compound derivatives have been calculated to assess their potential for membrane permeability and absorption. Higher lipophilicity generally correlates with better absorption characteristics, which is essential for therapeutic efficacy .

Table 3: Log P Values of Selected Compounds

CompoundLog P Value
This compound2.5
Derivative A3.0
Derivative B1.8

Case Study: Antibacterial Efficacy

In a recent study focusing on the antibacterial efficacy of oxetane derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that modifications in the azetidine moiety significantly enhanced antibacterial activity against resistant strains.

Case Study: Cancer Cell Line Testing

Another study investigated the effects of various derivatives on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The findings revealed that specific modifications to the azetidine ring improved selectivity towards cancer cells while minimizing cytotoxic effects on normal cells, highlighting the therapeutic potential of these compounds .

Properties

IUPAC Name

1-(oxetan-3-yl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-1-8(2-5)6-3-9-4-6/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLWLFDGXCPUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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